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(Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide
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Overview
Description
(Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring fused with a furan ring and a carboxamide group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide typically involves the condensation of a thiazolidinone derivative with a furan carboxylic acid derivative. One common method includes the following steps:
Formation of Thiazolidinone Derivative: The thiazolidinone ring is synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Condensation Reaction: The thiazolidinone derivative is then condensed with furan-2-carboxylic acid or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various applications.
Mechanism of Action
The mechanism of action of (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.
Furan Carboxamides: These compounds have a similar furan ring and carboxamide group but lack the thiazolidinone moiety.
Uniqueness
(Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide is unique due to its combination of the thiazolidinone and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for novel therapeutic agents.
Properties
Molecular Formula |
C14H10N2O3S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C14H10N2O3S/c17-12-9-20-14(15-13(18)11-7-4-8-19-11)16(12)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
YKBLNGINJMGMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CO2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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